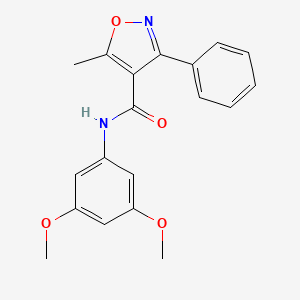![molecular formula C19H24N2O2S B5089132 N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5089132.png)
N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide, commonly known as CMA, is a synthetic compound that is widely used in scientific research. It belongs to the class of thioacetamide derivatives and has been shown to exhibit a range of pharmacological properties.
Mecanismo De Acción
The mechanism of action of CMA is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the NF-κB and MAPK pathways, which play critical roles in inflammation and cancer progression. CMA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
CMA has been shown to modulate various biochemical and physiological processes, such as oxidative stress, cell proliferation, and cell cycle progression. It has been found to increase the levels of intracellular glutathione, a potent antioxidant, and to inhibit the activity of various enzymes involved in DNA synthesis and repair. Moreover, CMA has been shown to induce cell cycle arrest at the G1 phase, which is associated with the suppression of cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMA has several advantages for lab experiments, including its high potency and selectivity, as well as its well-defined mechanism of action. However, it also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, CMA can exhibit cytotoxicity at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on CMA. One potential area of investigation is the development of novel CMA derivatives with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another direction is the exploration of the therapeutic potential of CMA in various disease models, such as inflammatory bowel disease and viral infections. Moreover, the elucidation of the molecular targets of CMA and its downstream signaling pathways can provide valuable insights into its mechanism of action and guide the development of more effective therapies.
Conclusion
In conclusion, CMA is a synthetic compound that has shown promising pharmacological properties in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CMA can provide valuable insights into its therapeutic potential and contribute to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of CMA involves the reaction of cyclohexylamine with 8-methoxy-4-methyl-2-quinoline thiol in the presence of acetic anhydride. The resulting product is then purified by recrystallization to obtain the final compound. The purity and yield of CMA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratios.
Aplicaciones Científicas De Investigación
CMA has been extensively studied for its pharmacological properties, including its anti-inflammatory, antitumor, and antiviral activities. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to suppress the growth of various cancer cell lines, including breast, lung, and liver cancer. Moreover, CMA has been found to possess potent antiviral activity against influenza A virus and herpes simplex virus type 1.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-13-11-18(21-19-15(13)9-6-10-16(19)23-2)24-12-17(22)20-14-7-4-3-5-8-14/h6,9-11,14H,3-5,7-8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCXSTBJHKGSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5089064.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5089078.png)
![9-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5089086.png)
![ethyl 4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5089094.png)
![4-(2-methoxy-4-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089097.png)
![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5089103.png)
![4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5089113.png)
![N-(4-fluorobenzyl)-3-{1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5089120.png)
![N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5089133.png)
![2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5089135.png)
![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5089140.png)

